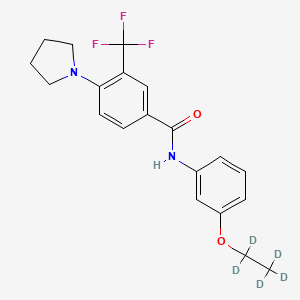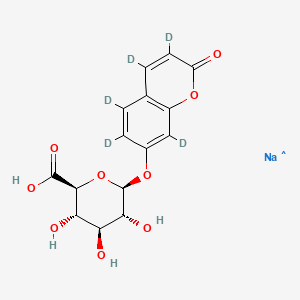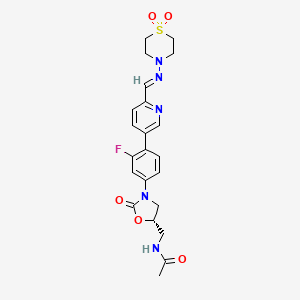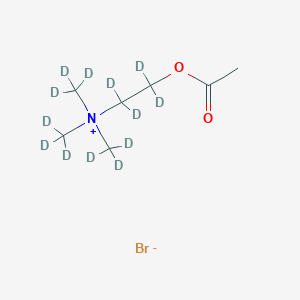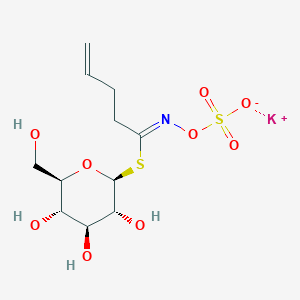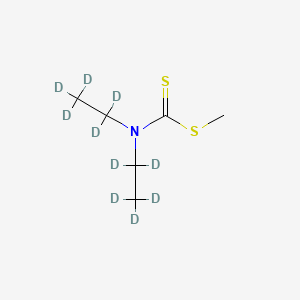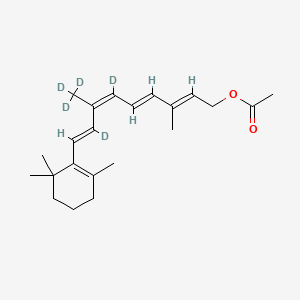
9-cis-Retinol acetate-d5-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-Retinol acetate-d5-1, also known as 9-cis-Vitamin A acetate-d5, is a deuterium-labeled derivative of 9-cis-Retinol acetate. This compound is a retinal derivative and is primarily used in scientific research. The deuterium labeling is significant as it allows for the tracing and quantitation of the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinol acetate-d5-1 involves the deuterium labeling of 9-cis-Retinol acetate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is often achieved through catalytic hydrogenation or other deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The production process requires precise control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The use of transition metal-based catalysts, such as palladium complexes, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
9-cis-Retinol acetate-d5-1 undergoes various chemical reactions, including:
Oxidation: Conversion to 9-cis-Retinoic acid.
Reduction: Conversion back to 9-cis-Retinol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: 9-cis-Retinoic acid.
Reduction: 9-cis-Retinol.
Substitution: Various substituted retinoids depending on the reagents used.
Scientific Research Applications
9-cis-Retinol acetate-d5-1 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in studies of visual cycle modulation and retinoid metabolism.
Medicine: Investigated for its potential therapeutic effects in retinal diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products .
Mechanism of Action
The mechanism of action of 9-cis-Retinol acetate-d5-1 involves its conversion to 9-cis-Retinoic acid, which then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The activation of these pathways is crucial for its effects on visual function and other biological processes .
Comparison with Similar Compounds
Similar Compounds
9-cis-Retinoic acid: The active form of 9-cis-Retinol acetate-d5-1.
All-trans-Retinoic acid: Another form of retinoic acid with different biological activities.
Alitretinoin: A form of 9-cis-retinoic acid used in the treatment of skin conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is essential .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D |
InChI Key |
QGNJRVVDBSJHIZ-PXSUFOPQSA-N |
Isomeric SMILES |
[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


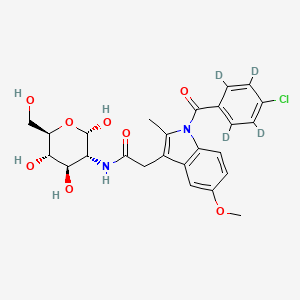

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

